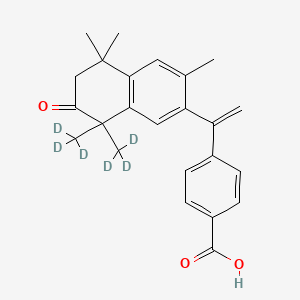
Hpk1-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 12 (Hpk1-IN-12) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1 (HPK1). HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses. Inhibiting HPK1 has shown potential in enhancing anti-tumor immunity, making this compound a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-12 involves multiple steps, including the reaction of brominated reagents with boronic acids or boric acid esters in an inert solvent . The specific conditions and reagents used in these reactions are critical to achieving high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistency and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Hpk1-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in modulating immune cell functions and enhancing anti-tumor immunity
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly in combination with other immune checkpoint inhibitors
Mechanism of Action
Hpk1-IN-12 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition disrupts the phosphorylation of downstream signaling molecules such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to enhanced T-cell activation and anti-tumor immune responses . The compound also affects dendritic cell functions, further contributing to its immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Several other HPK1 inhibitors have been developed, including:
Compound 1: A highly potent inhibitor with a pSLP76 IC50 of 55 nM.
RGT-197: Demonstrates significant anti-tumor efficacy in preclinical models.
Isoindolone Compounds:
Uniqueness of Hpk1-IN-12
This compound stands out due to its high selectivity and potency in inhibiting HPK1. It has shown promising results in preclinical studies, particularly in enhancing T-cell activation and overcoming resistance to existing immunotherapies . Its unique chemical structure and favorable pharmacokinetic properties make it a valuable candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C25H24FN5O2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-b]pyridin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C25H24FN5O2/c1-30-10-11-31-16(13-30)14-33-22-12-15(6-9-20(22)31)24-25-19(28-29-24)8-7-18(27-25)23-17(26)4-3-5-21(23)32-2/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,28,29) |
InChI Key |
NLKWQMRUBJQGPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=C4N=C(C=C5)C6=C(C=CC=C6F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


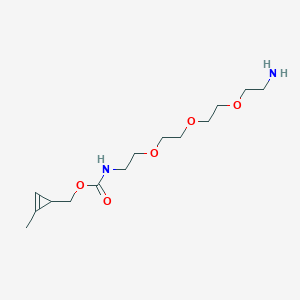
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
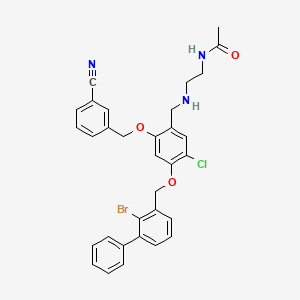

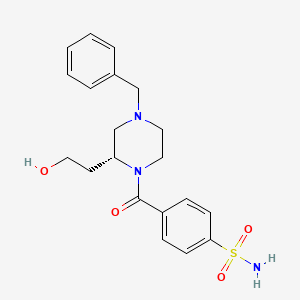
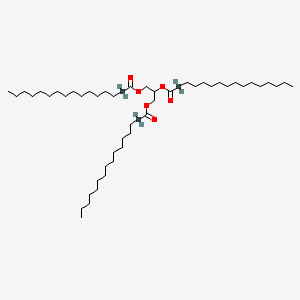
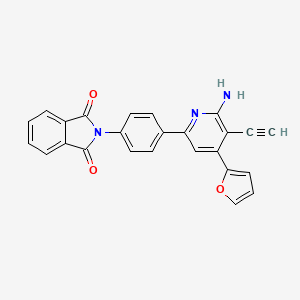
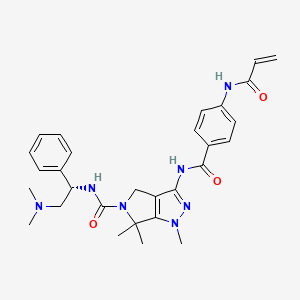
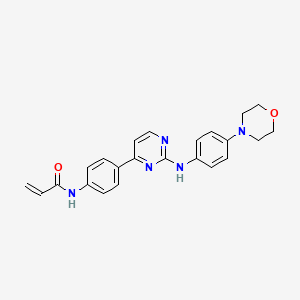
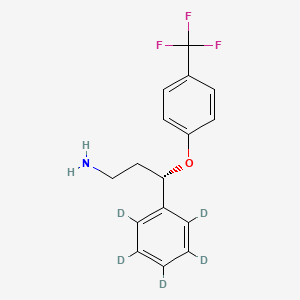


![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
